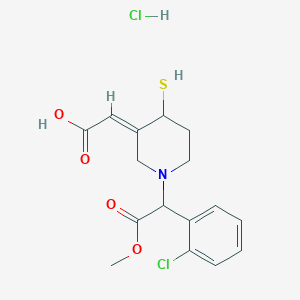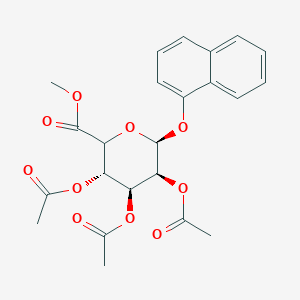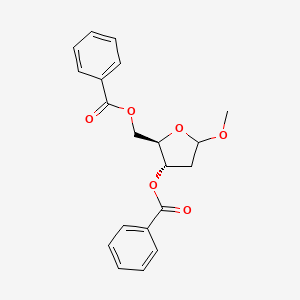
trans-Clopidogrel thiol metabolite hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Clopidogrel thiol metabolite hydrochloride: is a pharmacologically active metabolite of clopidogrel, a widely used antiplatelet medication. Clopidogrel is a prodrug that requires metabolic activation to exert its therapeutic effects. The active thiol metabolite of clopidogrel is responsible for its antiplatelet activity, which helps prevent blood clots in patients with cardiovascular diseases.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-Clopidogrel thiol metabolite hydrochloride involves multiple steps. Clopidogrel undergoes two-step metabolism to produce the active thiol metabolite. The first step involves the oxidation of clopidogrel to 2-oxo-clopidogrel, followed by the reduction to the active thiol metabolite. The reaction conditions typically involve the use of cytochrome P450 enzymes, such as CYP2C19 and CYP3A4, in the presence of appropriate cofactors .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-performance liquid chromatography (HPLC) and tandem mass spectrometry (MS/MS) for purification and analysis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Clopidogrel is oxidized to 2-oxo-clopidogrel by cytochrome P450 enzymes.
Reduction: 2-oxo-clopidogrel is reduced to the active thiol metabolite.
Substitution: The thiol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes (CYP2C19, CYP3A4) and cofactors.
Reduction: Reducing agents such as NADPH.
Substitution: Electrophiles such as alkyl halides.
Major Products:
Oxidation: 2-oxo-clopidogrel.
Reduction: Active thiol metabolite.
Substitution: Various substituted thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reference standard in analytical chemistry for the quantification of clopidogrel and its metabolites in biological samples .
Biology:
Medicine:
- Used in clinical research to understand the pharmacokinetics and pharmacodynamics of clopidogrel in patients with cardiovascular diseases .
Industry:
Mecanismo De Acción
The active thiol metabolite of clopidogrel exerts its effects by irreversibly binding to the P2Y12 adenosine diphosphate (ADP) receptors on platelets. This binding prevents ADP from activating the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation. As a result, the active thiol metabolite inhibits platelet aggregation and reduces the risk of thrombotic events .
Comparación Con Compuestos Similares
Prasugrel: Another thienopyridine antiplatelet agent that is metabolized to an active thiol metabolite.
Ticlopidine: An older thienopyridine antiplatelet agent with a similar mechanism of action.
Uniqueness:
Propiedades
IUPAC Name |
(2E)-2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S.ClH/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20;/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20);1H/b10-8+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLBFGQBRVODQX-VRTOBVRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC(/C(=C/C(=O)O)/C2)S.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204204-76-2 |
Source


|
| Record name | 1-Piperidineacetic acid, 3-(carboxymethylene)-α-(2-chlorophenyl)-4-mercapto-, 1-methyl ester, hydrochloride (1:1), (3E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=204204-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)





![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)





